(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
Description
(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Properties
IUPAC Name |
(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(18-15-8-7-12(19-20-15)11-5-6-11)13-3-1-9-21(13)17(23)14-4-2-10-24-14/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,18,20,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWXSAOFJIOGL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is introduced via acylation reactions using reagents such as thiophene-2-carbonyl chloride.
Attachment of the Cyclopropylpyridazinyl Group: The cyclopropylpyridazinyl moiety is attached through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications, such as its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
- (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(furan-2-carbonyl)pyrrolidine-2-carboxamide
- (2S)-N-(6-cyclopropylpyridazin-3-yl)-1-(benzoyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the thiophene-2-carbonyl group, in particular, may confer unique reactivity and binding characteristics compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
